molecular formula C9H14O2 B1449352 Ethyl 3-cyclopropyl-2-methylacrylate CAS No. 26577-96-8

Ethyl 3-cyclopropyl-2-methylacrylate

Cat. No.: B1449352
CAS No.: 26577-96-8
M. Wt: 154.21 g/mol
InChI Key: ATWDAKNKHDDUPA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyclopropyl-2-methylacrylate is an organic compound with the molecular formula C9H14O2. It is a derivative of acrylate, characterized by the presence of a cyclopropyl group and a methyl group attached to the acrylate moiety. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .

Properties

IUPAC Name

ethyl (E)-3-cyclopropyl-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-11-9(10)7(2)6-8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWDAKNKHDDUPA-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1CC1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclopropyl-2-methylacrylate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with ethyl acrylate in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopropyl-2-methylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-cyclopropyl-2-methylacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-cyclopropyl-2-methylacrylate involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The cyclopropyl group can also influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both cyclopropyl and methyl groups, which can significantly influence its chemical reactivity and physical properties. These structural features make it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 3-cyclopropyl-2-methylacrylate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C10_{10}H16_{16}O2_2
  • Molecular Weight : 168.24 g/mol

The compound features a cyclopropyl group, which is known to influence its reactivity and biological interactions. The presence of the ethyl ester functional group contributes to its solubility and potential bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can affect enzyme activity, receptor binding, and cell signaling pathways. Specifically, the cyclopropyl moiety may enhance binding affinity to certain receptors compared to linear or branched aliphatic groups.

Antiproliferative Effects

Studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. For instance:

  • Case Study : In vitro tests demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50_{50} value of approximately 25 µM. This suggests a moderate level of cytotoxicity, warranting further investigation into its mechanism and potential therapeutic applications.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 3-methylacrylateC7_{7}H12_{12}O2_2Simple structure without cyclopropylLimited antiproliferative effects
Ethyl 2-cyclopropylacrylateC9_{9}H14_{14}O2_2Cyclopropyl at different positionModerate cytotoxicity
Ethyl 4-cyclopropyl-2-methylacrylateC10_{10}H16_{16}O2_2Different positioning of functional groupsSimilar antiproliferative effects

Research Findings

Recent studies have focused on elucidating the pharmacological properties of this compound. Key findings include:

  • Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Further studies are needed to determine minimum inhibitory concentrations (MICs).
  • Anti-inflammatory Effects : In animal models, this compound demonstrated a reduction in inflammation markers, indicating potential use in treating inflammatory diseases.
  • Synergistic Effects : When combined with conventional chemotherapeutics, this compound showed enhanced efficacy in reducing tumor size in xenograft models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-cyclopropyl-2-methylacrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-cyclopropyl-2-methylacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.